1-(2-Fluorophenyl)piperidin-4-aminedihydrochloride
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Overview
Description
1-(2-Fluorophenyl)piperidin-4-aminedihydrochloride is a chemical compound with the molecular formula C12H19Cl2FN2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)piperidin-4-aminedihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the piperidine ring. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)piperidin-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)piperidin-4-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)piperidin-4-aminedihydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperidin-4-amine: Lacks the dihydrochloride salt form.
1-(2-Chlorophenyl)piperidin-4-amine: Contains a chlorine atom instead of fluorine.
1-(2-Methylphenyl)piperidin-4-amine: Contains a methyl group instead of fluorine.
Uniqueness
1-(2-Fluorophenyl)piperidin-4-aminedihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in various applications.
Properties
CAS No. |
2825011-75-2 |
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Molecular Formula |
C11H17Cl2FN2 |
Molecular Weight |
267.17 g/mol |
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14;;/h1-4,9H,5-8,13H2;2*1H |
InChI Key |
OTMZLSFQRHWIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F.Cl.Cl |
Origin of Product |
United States |
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